An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine
CAS Number: 20857-47-0
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)pyridine, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
3,5-Bis(trifluoromethyl)pyridine is a solid organic compound characterized by a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions.[1] These electron-withdrawing trifluoromethyl groups significantly influence the molecule's chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.[2]
Table 1: Physical and Chemical Properties of 3,5-Bis(trifluoromethyl)pyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₆N | |
| Molecular Weight | 215.10 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 34-38 °C | |
| Boiling Point | 117-118 °C | [3] |
| Density | 1.437 g/cm³ | [3] |
| Flash Point | 44.4 °C (closed cup) | |
| Solubility | Soluble in organic solvents. | [4] |
Synthesis
One common industrial method involves the vapor-phase chlorination followed by fluorination of a substituted picoline .[5] For instance, 3,5-lutidine (3,5-dimethylpyridine) can be subjected to high-temperature chlorination to form 3,5-bis(trichloromethyl)pyridine, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) to yield 3,5-bis(trifluoromethyl)pyridine.[2][5]
Another approach is through cyclocondensation reactions utilizing a trifluoromethyl-containing building block.[5] These methods involve constructing the pyridine ring from smaller, readily available fluorinated precursors.[5]
Spectroscopic Data
While a comprehensive public database of the spectra for 3,5-Bis(trifluoromethyl)pyridine is not available, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbon atoms attached to the trifluoromethyl groups would exhibit characteristic quartet splitting due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR would display a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹, as well as bands corresponding to the aromatic pyridine ring vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of trifluoromethyl groups.
Safety and Handling
3,5-Bis(trifluoromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H228 | Flammable solid. |
| H301 | Toxic if swallowed. | |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive list. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
Applications in Research and Development
The unique electronic properties conferred by the two trifluoromethyl groups make 3,5-bis(trifluoromethyl)pyridine a highly valuable building block in the design and synthesis of novel agrochemicals and pharmaceuticals.[5] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Agrochemical Synthesis
Trifluoromethylpyridines are key intermediates in the production of a wide range of pesticides, including herbicides, insecticides, and fungicides.[5] The 3,5-disubstituted pattern is a common motif in various active ingredients. The synthesis of these agrochemicals often involves the nucleophilic substitution of a leaving group on a trifluoromethylpyridine core.
Below is a generalized workflow for the utilization of a trifluoromethylpyridine intermediate in agrochemical development.
Pharmaceutical Development
In drug discovery, the incorporation of trifluoromethyl groups is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[6] The 3,5-bis(trifluoromethyl)phenyl moiety, which is structurally similar to the 3,5-bis(trifluoromethyl)pyridine core, is found in several approved drugs and clinical candidates.[6][7] This structural motif can improve a drug's oral bioavailability, metabolic stability, and potency by favorably interacting with biological targets.[6]
The development of new pharmaceuticals often follows a structured pipeline, where key intermediates like 3,5-bis(trifluoromethyl)pyridine play a crucial role in the synthesis of the final active pharmaceutical ingredient (API).
Experimental Protocols
While a specific, detailed protocol for the synthesis of 3,5-Bis(trifluoromethyl)pyridine is not publicly available, the following is a representative, generalized procedure for a related transformation: the synthesis of a trifluoromethylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This illustrates the type of synthetic methodology where trifluoromethylpyridines are employed.
Example Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine [8]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
(2,4-Difluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Benzene
-
Ethanol
-
2.0 M aqueous sodium carbonate (Na₂CO₃)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
A three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
The flask is flushed with argon for 5 minutes.
-
The flask is charged sequentially with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.064 equiv).
-
Benzene, ethanol, and 2.0 M aqueous sodium carbonate are added under the inert atmosphere.
-
The reaction mixture is heated to 70-75 °C with stirring.
-
The reaction is monitored for completion (e.g., by TLC or GC-MS).
-
After completion, the reaction is cooled to room temperature.
-
Water is added, and the mixture is transferred to a separatory funnel.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine.[8]
Note: This is a generalized protocol for a related compound and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a controlled laboratory environment.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. FTIR [terpconnect.umd.edu]
- 4. bipm.org [bipm.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]


